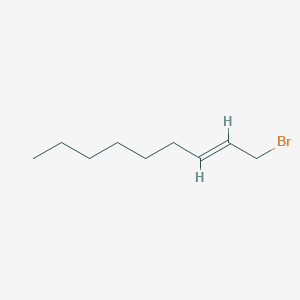

(2E)-1-bromo-2-nonene

Description

Overview of Organobromine Compounds in Chemical Synthesis

Organobromine compounds are organic molecules containing at least one carbon-bromine bond. The carbon-bromine bond is polar, with the carbon atom being electrophilic due to bromine's higher electronegativity. thieme-connect.de This inherent reactivity makes alkyl and aryl bromides valuable intermediates in organic synthesis. The carbon-bromine bond strength is intermediate between that of carbon-chlorine and carbon-iodine bonds, offering a balance of reactivity and stability that is often advantageous. thieme-connect.de

These compounds are pivotal in a multitude of transformations, including:

Nucleophilic Substitution Reactions: The bromine atom acts as a good leaving group, readily displaced by a wide range of nucleophiles.

Grignard Reagent Formation: Organobromides react with magnesium metal to form Grignard reagents (R-MgBr), which are powerful carbon-based nucleophiles used to construct new carbon-carbon bonds. wikipedia.org

Cross-Coupling Reactions: They are key substrates in palladium-catalyzed reactions like the Suzuki, Heck, and Negishi couplings, which are cornerstone methods for forming carbon-carbon bonds in modern chemistry. organic-chemistry.orgmt.com

The utility of organobromine compounds extends from laboratory-scale synthesis to industrial applications, where they are used in the production of pharmaceuticals, agrochemicals, and flame retardants. thieme-connect.de

Significance of Allylic Halides and Stereodefined Alkenes in Synthetic Design

Allylic halides, such as (2E)-1-bromo-2-nonene, are a special class of organohalides where the halogen is bonded to a carbon atom adjacent to a double bond. This structural motif confers unique reactivity. The stability of the intermediate allylic carbocation or radical, which is resonance-stabilized, facilitates both SN1 and radical substitution pathways. masterorganicchemistry.com Allylic substitution is a fundamental reaction that allows for the introduction of various functional groups at this strategic position, making it a vital tool in the synthesis of complex organic molecules and natural products. mt.com

Furthermore, the presence of a stereodefined alkene is of paramount importance. The geometric configuration (E or Z) of a double bond in a molecule can profoundly influence its biological activity and physical properties. Many modern synthetic strategies aim not just to form bonds, but to control the precise three-dimensional arrangement of atoms. Stereodefined alkenes serve as critical precursors, allowing chemists to transfer that specific stereochemical information into the final product. chemistrysteps.com The ability to synthesize and utilize molecules like this compound, where the alkene geometry is fixed, is therefore a key element of sophisticated synthetic design. chemistrysteps.commasterorganicchemistry.com

Research Context and Scope for this compound Studies

While this compound is commercially available from some suppliers, specific research articles focusing exclusively on this compound are scarce. Its scientific context is primarily understood through the well-established chemistry of its functional groups. Research involving this compound would likely fall into two main categories: its synthesis and its application as a synthetic intermediate.

Synthesis: The most common and logical method for the synthesis of this compound is the allylic bromination of (E)-2-nonene. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or dibenzoyl peroxide) and light or heat. masterorganicchemistry.com

A key consideration in the allylic bromination of an unsymmetrical alkene like 2-nonene (B1604614) is the potential for the formation of isomeric products. Abstraction of an allylic hydrogen can occur at either C1 or C4, leading to a resonance-stabilized allylic radical. Reaction of this radical intermediate with bromine can then produce a mixture of products. For instance, the allylic bromination of the analogous compound, 1-octene, yields a mixture of trans-1-bromooct-2-ene and 3-bromooct-1-ene. thieme-connect.de A similar outcome would be expected for 2-nonene, necessitating chromatographic purification to isolate the desired this compound isomer.

Synthetic Applications: As a reactive intermediate, this compound is an ideal substrate for a range of carbon-carbon bond-forming reactions. Its utility would be demonstrated in:

Grignard Reactions: Formation of the corresponding Grignard reagent, (2E)-non-2-en-1-ylmagnesium bromide, would provide a nucleophilic building block that can react with electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.com

Cross-Coupling Reactions: It can serve as the electrophilic partner in Suzuki couplings (with organoboranes), Negishi couplings (with organozinc reagents), and other palladium-catalyzed reactions to attach the nonenyl group to various other molecular fragments, all while retaining the crucial E-alkene geometry. organic-chemistry.orgmt.comnih.gov

The study and application of this compound thus lie at the intersection of fundamental reaction mechanism exploration and the practical construction of complex organic molecules where stereochemical integrity is essential.

Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

(E)-1-bromonon-2-ene |

InChI |

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3/b8-7+ |

InChI Key |

LEFZUVORTWHIMT-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CBr |

Canonical SMILES |

CCCCCCC=CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2e 1 Bromo 2 Nonene and Analogues

Direct Halogenation Approaches to Vicinal Bromides and Subsequent Eliminations

A common strategy for introducing a double bond with an adjacent bromine atom involves the initial dihalogenation of an alkene, followed by an elimination reaction. The direct bromination of a nonene, such as 1-nonene, with molecular bromine (Br₂) typically proceeds through an electrophilic addition mechanism. This reaction often utilizes an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) to yield a vicinal dibromide, 1,2-dibromononane.

The subsequent step is a dehydrohalogenation, which is an elimination reaction that removes a hydrogen atom and a bromine atom from adjacent carbons to form a double bond. uoanbar.edu.iqmasterorganicchemistry.com This is typically achieved by using a base. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene. For the synthesis of (2E)-1-bromo-2-nonene, a carefully selected base would be used to favor the formation of the thermodynamically more stable E-isomer.

| Reaction Stage | Reactants | Conditions | Product |

| Bromination | 1-Nonene, Br₂ | Inert solvent (e.g., CCl₄) | 1,2-Dibromononane |

| Elimination | 1,2-Dibromononane | Base | This compound |

Stereoselective Synthesis from Alkenylboronic Acid Precursors

A highly stereoselective method for the synthesis of bromoalkenes involves the use of alkenylboronic acids. redalyc.org These precursors can be prepared from terminal alkynes. The reaction of an E-alkenylboronic acid with bromine and a base leads to the formation of a Z-1-bromoalkene with inversion of configuration. redalyc.orgscielo.org.bo This high stereoselectivity is a key advantage of this method. redalyc.org For instance, the reaction of 1-octyne (B150090) can lead to (Z)-1-bromo-1-octene in high yield and stereoselectivity. redalyc.org

Conversely, reaction with iodine and a base results in retention of configuration, yielding an E-1-iodoalkene. redalyc.org The ability to control the stereochemistry of the resulting alkenyl halide by choosing the appropriate halogen is a significant feature of this synthetic route. acs.org The synthesis of the necessary alkenylboronic esters can be achieved through methods like the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) with alkenyl halides. organic-chemistry.orgthieme-connect.de

Transformations from Alkynes (e.g., 1-Bromo-2-nonyne) via Selective Reduction

The selective reduction of alkynes provides another pathway to stereochemically defined alkenes. Starting from 1-bromo-2-nonyne, a partial reduction of the triple bond can yield this compound. sigmaaldrich.comguidechem.comlookchem.com The choice of reducing agent is critical to achieve the desired stereoselectivity.

For the formation of the trans (E) alkene, a common method is the use of sodium or lithium metal in liquid ammonia. This reaction proceeds via a dissolving metal reduction mechanism. Alternatively, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is typically used to produce cis (Z) alkenes from alkynes. Therefore, to obtain the (2E) isomer, the former method would be employed.

| Starting Material | Reducing Agent/Conditions | Product |

| 1-Bromo-2-nonyne | Na or Li in liquid NH₃ | This compound |

| 1-Bromo-2-nonyne | H₂, Lindlar's Catalyst | (2Z)-1-Bromo-2-nonene |

Bromination of Nonene Derivatives with Stereocontrol

Mechanism of Bromonium Ion Formation and Anti-Addition

The addition of bromine to an alkene, such as a nonene derivative, proceeds through a characteristic mechanism that dictates the stereochemical outcome. The reaction is initiated by the electrophilic attack of the bromine molecule on the alkene's pi bond, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com This three-membered ring, where the bromine atom bridges the two carbons of the original double bond, has been confirmed through techniques like X-ray crystallography of stable analogues. masterorganicchemistry.com

The subsequent step involves the nucleophilic attack of a bromide ion on one of the carbons of the bromonium ion. libretexts.org This attack occurs from the side opposite to the bromine bridge, a process known as anti-addition. masterorganicchemistry.comlibretexts.org This results in the two bromine atoms being added to opposite faces of the original double bond, leading to a trans configuration in the resulting dibromide. This stereospecificity is a hallmark of this reaction. acs.org In nonpolar solvents, this anti-addition is the predominant pathway.

Catalytic and Reagent-Controlled Bromination Strategies

To achieve greater control over the stereochemistry of bromination, various catalytic and reagent-controlled strategies have been developed. These methods aim to influence the reaction pathway to favor specific stereoisomers. Catalytic approaches often employ chiral catalysts to induce enantioselectivity in the bromination of alkenes. core.ac.uknih.gov For example, chiral Lewis base promoters have been used in enantioselective bromochlorination reactions. acs.org

Furthermore, the choice of brominating agent and reaction conditions can be tailored to control the outcome. While elemental bromine leads to anti-addition, other reagents and catalyst systems can potentially lead to syn-addition. For instance, selenium-catalyzed dichlorination has been shown to produce syn-dichlorides. illinois.edu Although not specific to bromination of nonene, these advanced strategies highlight the ongoing efforts to control the stereochemical course of halogenation reactions.

Synthesis of Allylic Bromides via Rearrangement Reactions

Allylic bromides, such as this compound, can also be synthesized through rearrangement reactions. masterorganicchemistry.comorganic-chemistry.org One such approach involves the niobium pentabromide (NbBr₅)-mediated rearrangement of allylic alkoxides. nih.govscispace.com This method allows for the direct conversion of aldehydes or ketones into the corresponding allylic bromides. nih.govscispace.com The reaction is believed to proceed through a metalla-halo- scispace.comscispace.com rearrangement, although other mechanisms may also be at play. nih.govscispace.com

Another strategy involves the radical bromination of an alkene, which can sometimes be accompanied by an allylic rearrangement. researchgate.net In these reactions, a hydrogen atom at an allylic position is abstracted, forming an allylic radical. This radical can then react with a bromine source. If the radical has resonance structures, the bromine can add to a different carbon, resulting in a rearranged product. masterorganicchemistry.com The formation of the more substituted, and thus more stable, double bond often drives this rearrangement. masterorganicchemistry.com

Utilizing Other Brominated Synthons in Elaborate Multistep Pathways (e.g., 1-bromononane)

The synthesis of this compound is not limited to direct functionalization of a pre-existing nonene backbone. Elaborate, multistep synthetic pathways can be devised starting from more saturated and readily available brominated synthons, such as 1-bromononane (B48978). These routes offer strategic flexibility and rely on a sequence of well-established organic transformations to construct the target allylic bromide. Two prominent strategies involve an initial elimination to form an alkene intermediate or the conversion to an alkyne followed by a stereoselective hydrobromination.

Pathway A: Alkene Formation via Elimination and Subsequent Allylic Bromination

This pathway leverages the conversion of 1-bromononane into an alkene, which is then functionalized at the allylic position. The process involves three key stages: dehydrobromination, isomerization, and radical bromination.

Dehydrobromination to Non-1-ene: The initial step is an E2 elimination reaction to remove hydrogen bromide from 1-bromononane, yielding the terminal alkene, non-1-ene. This transformation requires a strong, sterically hindered base to favor elimination over substitution.

Isomerization to Non-2-ene: Terminal alkenes are thermodynamically less stable than their internal isomers. wikipedia.org Therefore, non-1-ene is isomerized to the more stable internal alkene, non-2-ene. This can be achieved using various catalytic systems, including acid or base catalysis, to facilitate the migration of the double bond. vaia.com Metal catalysts are also effective for this purpose. wikipedia.org

Allylic Bromination: The final step involves the allylic bromination of non-2-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). ucalgary.cachadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds through a resonance-stabilized allylic radical intermediate. masterorganicchemistry.comlibretexts.org For an unsymmetrical alkene like non-2-ene, abstraction of an allylic hydrogen can occur at either C1 or C4, leading to two different resonance-stabilized radicals. This results in a mixture of regioisomeric products: the desired this compound and the byproduct 4-bromo-2-nonene. chadsprep.comwinona.edu Studies on analogous alkenes like 2-hexene (B8810679) show that such reactions indeed yield a mixture of products, with the rearranged product often being significant. winona.edu

Table 1: Reaction Sequence via Alkene Intermediate

| Step | Transformation | Starting Material | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Dehydrobromination | 1-Bromononane | Strong, non-nucleophilic base (e.g., t-BuOK) | Non-1-ene |

| 2 | Isomerization | Non-1-ene | Acid or base catalyst; Metal catalyst (e.g., Pd complex) publish.csiro.au | Non-2-ene |

| 3 | Allylic Bromination | Non-2-ene | N-Bromosuccinimide (NBS), radical initiator (hν or ROOR), CCl₄ libretexts.org | This compound + 4-Bromo-2-nonene |

Pathway B: Alkyne Formation and Stereoselective Hydrobromination

An alternative and potentially more stereoselective route involves the conversion of 1-bromononane to an internal alkyne, which is then subjected to a radical hydrobromination reaction.

Synthesis of Non-1-yne: 1-Bromononane can serve as an electrophile in an alkylation reaction with an acetylide anion. Typically, sodium acetylide (prepared from sodium amide and acetylene) is used to displace the bromide, forming the terminal alkyne, non-1-yne.

Isomerization to Non-2-yne: Similar to the alkene pathway, the terminal alkyne is isomerized to its more stable internal counterpart, non-2-yne. This is commonly accomplished by heating with a strong base, such as alcoholic potassium hydroxide (B78521) or sodium amide in an inert solvent. doubtnut.com

Radical Hydrobromination: The key to achieving the desired (E)-stereochemistry is the radical addition of hydrogen bromide to non-2-yne. ucalgary.ca In the presence of peroxides (ROOR), the addition of HBr proceeds via an anti-Markovnikov mechanism, which, for an internal alkyne, dictates the stereochemical outcome. ucalgary.cavaia.com The reaction mechanism involves the initial addition of a bromine radical to the alkyne to form the most stable vinyl radical intermediate. Subsequent hydrogen abstraction leads to the formation of the thermodynamically favored (E)-alkenyl bromide. This method avoids the regioselectivity issues encountered in the allylic bromination pathway.

Table 2: Reaction Sequence via Alkyne Intermediate

| Step | Transformation | Starting Material | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Acetylide Alkylation | 1-Bromononane | Sodium acetylide (NaC≡CH) in liquid NH₃ or other suitable solvent | Non-1-yne |

| 2 | Isomerization | Non-1-yne | Alcoholic KOH, heat; or NaNH₂ doubtnut.com | Non-2-yne |

| 3 | Radical Hydrobromination | Non-2-yne | HBr, peroxides (ROOR) ucalgary.ca | This compound |

Stereochemical Principles and Isomerism in 2e 1 Bromo 2 Nonene Chemistry

Elucidation of E/Z Isomerism in Bromoalkenes

Geometric isomerism in alkenes, such as 1-bromo-2-nonene, arises from restricted rotation around the carbon-carbon double bond. The specific arrangement of substituents on either side of this bond gives rise to distinct stereoisomers. The E/Z notation system is used to unambiguously describe the configuration of these isomers based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgsavemyexams.com

To assign the configuration of 1-bromo-2-nonene, the substituents on each carbon of the double bond (C2 and C3) are ranked by priority. libretexts.org Priority is determined by the atomic number of the atom directly attached to the double-bond carbon; a higher atomic number confers higher priority. studymind.co.ukdocbrown.info

For the C2 carbon, the attached atoms are Bromine (Br) and Hydrogen (H). For the C3 carbon, the attached atoms are Carbon (C) of the hexyl group and Hydrogen (H).

Table 1: Cahn-Ingold-Prelog Priority Assignment for 1-Bromo-2-nonene

| Carbon of C=C | Attached Group | Priority-Determining Atom | Atomic Number | Priority |

|---|---|---|---|---|

| C2 | -CH2Br | Br | 35 | High |

| C2 | -H | H | 1 | Low |

| C3 | -(CH2)5CH3 | C | 6 | High |

In the (2E)-1-bromo-2-nonene isomer, the two highest-priority groups (the -CH2Br group on C2 and the hexyl group on C3) are on opposite sides of the double bond. savemyexams.comlibretexts.org The 'E' is derived from the German word entgegen, meaning opposite. savemyexams.com In the corresponding (Z)-isomer , from the German zusammen (together), these high-priority groups would be on the same side. savemyexams.comlibretexts.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in distinguishing between E and Z isomers. pearson.com The chemical shifts of the vinylic protons (the hydrogens on the C=C double bond) are particularly diagnostic. docbrown.infodocbrown.info In the (E)-isomer, the vinylic proton on C3 is often shifted further downfield compared to the same proton in the (Z)-isomer due to differing steric and electronic environments. docbrown.inforesearchgate.net

Table 2: Representative ¹H NMR Chemical Shift Differences in E/Z Isomers

| Proton | Expected Chemical Shift Range in E-Isomer (ppm) | Expected Chemical Shift Range in Z-Isomer (ppm) | Rationale for Difference |

|---|---|---|---|

| Vinylic Proton (on C3) | ~5.4 - 5.6 | ~5.3 - 5.5 | Deshielding effects from substituents can vary based on their spatial arrangement. docbrown.infodocbrown.info |

| Allylic Protons (-CH2Br) | ~3.9 - 4.1 | ~4.0 - 4.2 | The proximity to the double bond and other substituents influences the electronic environment. researchgate.net |

Note: These are generalized values for illustrative purposes; actual shifts depend on the solvent and specific molecular structure.

Influence of Reaction Conditions on Stereoselectivity in Bromide Formation

The synthesis of vinyl bromides like this compound can be controlled to favor one stereoisomer over another, a concept known as stereoselectivity. ntu.edu.sg The choice of reagents, solvent, temperature, and catalysts profoundly impacts the E/Z ratio of the product. nih.govsolubilityofthings.comthieme-connect.com

One effective method for the stereoselective synthesis of (E)-trisubstituted vinyl bromides involves the addition of terminal alkynes to oxocarbenium ions, where a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) serves as both a promoter and the bromide source. thieme-connect.comnih.gov Research has shown that such reactions can proceed under mild conditions to deliver high yields and excellent E:Z selectivities. nih.govnih.gov

Table 3: Effect of Reaction Conditions on Stereoselective Vinyl Bromide Synthesis

| Factor | Condition | Influence on E/Z Selectivity | Research Finding |

|---|---|---|---|

| Lewis Acid/Bromide Source | MgBr₂·OEt₂ | Can act as both a Lewis acid catalyst and a bromide source, promoting the formation of (E)-vinyl bromides. thieme-connect.com | This dual role is crucial for the success of three-component couplings of acetals, alkynes, and the magnesium bromide salt to yield (E)-isomers with high selectivity. nih.govnih.gov |

| Base | K₂CO₃ | Used to facilitate the reaction, can influence yield and selectivity. | In studies of benzylic acetal (B89532) vinylation, potassium carbonate was part of the optimized conditions leading to high E:Z ratios. nih.gov |

| Solvent | Chloroform (CHCl₃) | The solvent can affect the stability of intermediates and transition states. | Chloroform was used as the solvent in a system that produced (E)-vinyl bromides with E:Z ratios often exceeding 95:5. nih.gov |

| Temperature | 60 °C | Higher temperatures can favor the thermodynamically more stable product, which is often the E-isomer due to reduced steric strain. numberanalytics.commasterorganicchemistry.com | A reaction temperature of 60°C was found to be effective for the stereoselective synthesis of (E)-trisubstituted vinyl bromides. nih.gov |

Other synthetic routes, such as the hydrobromination of alkynes or the elimination reactions of di-bromoalkanes, also exhibit stereoselectivity that is highly dependent on the specific reagents and reaction pathway (e.g., radical vs. electrophilic addition). researchgate.net

Stereospecificity in Elimination and Addition Reactions Involving this compound

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. ntu.edu.sgslideshare.net this compound, as a defined stereoisomer, would undergo such reactions to yield products with a predictable spatial arrangement.

Electrophilic Addition: The addition of an electrophile, such as bromine (Br₂), across the double bond of this compound is a stereospecific process. chemtube3d.com The reaction typically proceeds through a cyclic bromonium ion intermediate. libretexts.org The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to this intermediate, resulting in an anti-addition. chemtube3d.comacs.org For an (E)-alkene, this anti-addition leads to the formation of a specific pair of enantiomers (a racemic mixture of diastereomers).

Elimination Reactions: Elimination reactions, such as dehydrobromination to form an alkyne, can also be stereospecific, particularly under E2 (bimolecular elimination) conditions. numberanalytics.com The E2 mechanism requires a specific geometry where the hydrogen to be removed and the bromine leaving group are in an anti-periplanar conformation (180° apart). ntu.edu.sg The (2E) configuration of the starting material would constrain the possible conformations, leading to a specific stereochemical outcome in the product if a new stereocenter were formed. The choice of a strong, non-nucleophilic base and appropriate solvent conditions favors the E2 pathway. numberanalytics.com

Table 4: Stereospecific Reactions of this compound

| Reaction Type | Reagent Example | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Electrophilic Addition | Br₂ | Anti-addition via cyclic bromonium ion intermediate. chemtube3d.com | Forms the (2R,3S) and (2S,3R) enantiomers of 1,2,3-tribromononane. |

| E2 Elimination | Sodium amide (NaNH₂) | Anti-periplanar elimination. ntu.edu.sgnumberanalytics.com | Can lead to the formation of non-1-yne. The stereochemistry of the starting material dictates the required conformation for the reaction to proceed. |

| Epoxidation | m-CPBA | Syn-addition of an oxygen atom. | Forms the (2R,3R) and (2S,3S) enantiomers of 2,3-epoxy-1-bromononane. |

Investigation of Diastereomeric and Enantiomeric Purity in Synthetic Samples

When this compound is synthesized or used in reactions that generate new stereocenters, it is crucial to determine the stereochemical purity of the sample. This involves quantifying the amounts of different diastereomers or the excess of one enantiomer over the other (enantiomeric excess, % ee). thieme-connect.de

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers. numberanalytics.comcsfarmacie.cz By using a chiral stationary phase (CSP), enantiomers that have identical physical properties in an achiral environment can be separated. openochem.orgsigmaaldrich.com The chiral stationary phase interacts differently with each enantiomer, forming transient diastereomeric complexes that have different stabilities, leading to different retention times. wikipedia.org This allows for the quantification of each enantiomer in a mixture. openochem.org Diastereomers, having different physical properties, can often be separated using standard, non-chiral chromatography.

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be used to determine enantiomeric purity with the aid of chiral auxiliary agents. libretexts.org

Chiral Derivatizing Agents: The sample is reacted with a pure chiral agent to form a mixture of diastereomers. These diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integration corresponds to the original enantiomeric ratio. libretexts.org

Chiral Solvating Agents: Using a chiral solvent creates a chiral environment where the enantiomers are solvated differently, leading to the formation of transient diastereomeric solvates. This can cause their NMR signals to resolve into two separate peaks, allowing for quantification. libretexts.org

Table 5: Comparison of Analytical Methods for Stereochemical Purity

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. sigmaaldrich.comgcms.cz | High accuracy and reliability; can be used for both analytical and preparative separations. csfarmacie.cz | Requires development of a specific method (column, mobile phase) for each compound; can be costly. numberanalytics.com |

| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers (covalently or through solvation) which are distinguishable by NMR. libretexts.org | Provides direct structural information; does not require the chiral auxiliary to be 100% pure. thieme-connect.de | Reaction with derivatizing agents must be quantitative to avoid kinetic resolution; signal resolution may be small. libretexts.org |

| Polarimetry | Measures the rotation of plane-polarized light caused by a chiral compound. | Simple and fast measurement. | Requires knowledge of the specific rotation of the pure enantiomer; not accurate for low enantiomeric excess. thieme-connect.denumberanalytics.com |

Reactivity Profiles and Mechanistic Pathways of 2e 1 Bromo 2 Nonene

Nucleophilic Substitution Reactions (SN1/SN2) at the Allylic Carbon

(2E)-1-Bromo-2-nonene, as an allylic bromide, is susceptible to both SN1 and SN2 nucleophilic substitution reactions. The reaction pathway is largely dictated by the nature of the nucleophile, the solvent, and the stability of the resulting carbocation. spcmc.ac.inlumenlearning.com

SN2 Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction. spcmc.ac.inlibretexts.org The nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of configuration if the carbon were chiral. The transition state of this reaction is stabilized by the adjacent π-system of the double bond, which lowers the activation energy and accelerates the reaction rate compared to a saturated alkyl halide. spcmc.ac.inlibretexts.org

SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents (solvolysis conditions), the SN1 pathway becomes more favorable. lumenlearning.comyoutube.com The reaction proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. The positive charge is delocalized over two carbon atoms, which significantly stabilizes the intermediate and facilitates its formation. spcmc.ac.in The subsequent attack by the nucleophile can occur at either of the two electrophilic carbon atoms, potentially leading to a mixture of products, including the SN1' product (allylic rearrangement).

| Reaction Type | Conditions | Key Features |

| SN2 | Strong nucleophile, polar aprotic solvent. | Concerted mechanism, backside attack, inversion of configuration. organic-chemistry.org Transition state stabilized by the adjacent double bond. spcmc.ac.in |

| SN1 | Weak nucleophile, polar protic solvent. | Stepwise mechanism via a resonance-stabilized allylic carbocation. spcmc.ac.in Can lead to a mixture of regioisomeric products. |

Elimination Reactions (E1/E2) leading to Conjugated Systems

Elimination reactions of this compound are significant as they lead to the formation of conjugated dienes, which are valuable building blocks in organic synthesis. Both E1 and E2 mechanisms are possible, with the outcome influenced by the base strength and reaction conditions. youtube.comramauniversity.ac.in

E2 Pathway: A strong, bulky base will favor the E2 mechanism, where a proton is abstracted from the carbon adjacent to the double bond (the γ-carbon) simultaneously with the departure of the bromide ion. masterorganicchemistry.com This concerted process requires an anti-periplanar arrangement of the C-H and C-Br bonds and results in the formation of a conjugated diene. The stability gained from the formation of the conjugated system is a strong driving force for this reaction. youtube.com

E1 Pathway: Under conditions that favor the SN1 reaction (weak base, polar protic solvent), the E1 elimination can also occur, competing with substitution. youtube.commasterorganicchemistry.com Following the formation of the allylic carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form a double bond. This pathway also leads to the formation of a conjugated diene. youtube.com

| Reaction Type | Conditions | Product |

| E2 | Strong, sterically hindered base. | Conjugated diene. youtube.com |

| E1 | Weak base, polar protic solvent. | Conjugated diene. youtube.com |

Organometallic Transformations

The carbon-bromine bond in this compound provides a handle for various organometallic transformations, enabling the formation of new carbon-carbon bonds.

This compound can react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2E)-non-2-en-1-ylmagnesium bromide. wikipedia.orglibretexts.org The formation of Grignard reagents from allylic halides can sometimes be complicated by Wurtz-type coupling side reactions. msu.edu

Once formed, this organometallic reagent is a potent nucleophile and a strong base. masterorganicchemistry.commasterorganicchemistry.com It readily reacts with a variety of electrophiles, including:

Carbonyl compounds (aldehydes and ketones): Addition to the carbonyl group yields secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com

Carbon dioxide: Reaction with CO₂ followed by acidification produces a carboxylic acid with one additional carbon atom. libretexts.org

Epoxides: Nucleophilic attack on the less substituted carbon of the epoxide ring leads to the formation of an alcohol. masterorganicchemistry.com

| Electrophile | Product after Acidic Workup |

| Aldehyde | Secondary alcohol masterorganicchemistry.com |

| Ketone | Tertiary alcohol masterorganicchemistry.com |

| Carbon Dioxide | Carboxylic acid libretexts.org |

| Epoxide | Alcohol masterorganicchemistry.com |

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the allylic bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netthieme-connect.com This method is highly versatile for creating new carbon-carbon bonds and is known for its mild reaction conditions and tolerance of various functional groups. mdpi.com

Heck Reaction: The Heck reaction couples the allylic bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes. While typically applied to aryl and vinyl halides, the use of alkyl halides, including allylic systems, has been developed. nih.gov

| Reaction Name | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base. researchgate.net |

| Heck | Alkene | Palladium catalyst and a base. organic-chemistry.org |

Rearrangements and Pericyclic Reactions

Allylic systems like this compound can participate in rearrangement reactions, particularly those involving a cyclic transition state, known as pericyclic reactions. scribd.comlibretexts.org

One of the most relevant types of pericyclic reactions for a 1,5-diene system that could be formed from this compound derivatives is the Cope rearrangement . This is a spcmc.ac.inspcmc.ac.in-sigmatropic rearrangement where a 1,5-diene isomerizes upon heating. masterorganicchemistry.com While this compound itself is not a 1,5-diene, it can be a precursor to molecules that can undergo such rearrangements.

Another important pericyclic reaction is the Claisen rearrangement , which is a spcmc.ac.inspcmc.ac.in-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. masterorganicchemistry.com Again, while not directly applicable to the starting material, derivatives of this compound could be synthesized to undergo this transformation.

These reactions are characterized by a concerted mechanism, proceeding through a six-membered cyclic transition state, and are highly stereospecific. masterorganicchemistry.com

Isomerization Pathways of this compound

Isomerization of this compound can occur through several pathways, leading to constitutional or geometric isomers.

Allylic Rearrangement: As mentioned in the context of SN1 reactions, the formation of the allylic carbocation intermediate can lead to the formation of a constitutional isomer. Nucleophilic attack at the C3 position would result in 3-bromo-1-nonene.

Double Bond Isomerization: Under certain catalytic conditions, such as with transition metal catalysts or under acidic or basic conditions, the double bond can migrate along the carbon chain. acs.org For instance, isomerization could potentially lead to the formation of 1-bromo-3-nonene or other positional isomers.

Geometric Isomerization: The (2E) configuration of the double bond can isomerize to the (2Z) configuration. This process can be induced by heat or photochemical irradiation, or through chemical means that allow for temporary rotation around the carbon-carbon double bond, such as through radical addition-elimination sequences.

Acid-Catalyzed E/Z Isomerization Mechanisms

The isomerization of alkenes between their E (trans) and Z (cis) configurations can be facilitated by the presence of an acid catalyst. For this compound, this transformation involves the protonation of the carbon-carbon double bond, leading to a carbocation intermediate. This intermediate allows for rotation around the central carbon-carbon bond, which is followed by deprotonation to yield the isomerized product.

The generally accepted mechanism for acid-catalyzed alkene isomerization proceeds through the following steps:

Protonation : The reaction is initiated by the protonation of the C=C double bond by a strong acid (e.g., H₂SO₄). This step follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation. In the case of this compound, protonation at C2 yields a more stable secondary carbocation at C3.

Rotation : The resulting carbocation intermediate possesses a single bond between C2 and C3, around which free rotation can occur. This rotation changes the spatial orientation of the substituents.

Deprotonation : The loss of a proton from the carbocation regenerates the double bond. Depending on the conformation at the moment of deprotonation, either the original (E)-isomer or the new (Z)-isomer is formed.

This process is reversible, and the final ratio of isomers is typically dictated by their relative thermodynamic stabilities. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain. pearson.com Therefore, in an equilibrium mixture, the E isomer is expected to predominate. While specific studies on this compound are not prevalent, the principles of acid-catalyzed isomerization of similar allylic systems suggest this mechanistic pathway. researchgate.netrsc.org

Table 1: Mechanistic Steps in Acid-Catalyzed Isomerization of this compound

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the C2=C3 double bond. | A secondary carbocation at the C3 position. |

| 2 | Rotation around the C2-C3 single bond. | Conformational isomers of the carbocation. |

| 3 | Deprotonation from C2. | Formation of the (2Z)-1-bromo-2-nonene isomer. |

Photochemical Isomerization Studies

Photochemical isomerization provides an alternative pathway for the E/Z interconversion of alkenes, driven by the energy of light. oit.edu This process is particularly relevant for compounds with a chromophore, such as the double bond in this compound, which can absorb ultraviolet radiation. The mechanism of photoisomerization differs significantly from the acid-catalyzed route as it does not typically involve ionic intermediates.

The key steps are as follows:

Excitation : A molecule in its ground state (E-isomer) absorbs a photon of appropriate energy (λ). This excites a π electron to a higher-energy π* antibonding orbital, leading to an excited singlet state. oit.edu

Intersystem Crossing : The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state. In this triplet state, the C=C bond has the character of a single bond, with two unpaired electrons in p orbitals. beilstein-journals.org

Rotation : With a lower rotational barrier, rotation can occur around the C2-C3 bond, leading to a change in geometry.

Relaxation : The molecule in the rotated triplet state relaxes back to the ground electronic state, losing energy either through phosphorescence or non-radiative decay. This can result in the formation of either the E or Z isomer. oit.edu

Table 2: Comparison of Ground and Excited States in Photoisomerization

| State | C2-C3 Bond Order | Geometry | Rotational Barrier |

| Ground State (E or Z) | Double Bond | Planar | High |

| Excited Triplet State | Single Bond Character | Twisted | Low |

Radical Reactions Involving the Allylic Bromide Moiety

The structure of this compound contains an allylic bromide, a functional group known for its participation in radical reactions. The term "allylic" refers to the position adjacent to a carbon-carbon double bond (C1 in this case). The C-H bonds at the other allylic position (C4) are also significant. The stability of the resulting allylic radical intermediate is the primary driver for this reactivity. chemistrysteps.com

A classic example of a radical reaction involving an allylic system is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. jove.com If this compound were subjected to these conditions, substitution would be expected at the C4 position, as the C1 position is already substituted with a bromine atom.

The radical chain mechanism consists of three main stages: ucalgary.ca

Initiation : The reaction begins with the homolytic cleavage of the N-Br bond in NBS or a radical initiator to generate a small quantity of bromine radicals (Br•). chemistrysteps.comjove.com

Propagation : This stage consists of two repeating steps: a) A bromine radical abstracts a hydrogen atom from the allylic C4 position of this compound. This is the favored site because the C-H bond here is weaker than vinylic or alkyl C-H bonds, leading to the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.org b) The newly formed allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form a dibrominated product and a new bromine radical, which continues the chain reaction. libretexts.orgpressbooks.pub

Termination : The reaction ceases when radicals combine to form non-radical products. This can happen through the combination of two bromine radicals, or a bromine radical with an allylic radical. ucalgary.ca

Due to the resonance stabilization of the intermediate allylic radical, the bromine atom in the product can add to either end of the conjugated system. This means that the reaction of this compound could potentially yield a mixture of constitutional isomers, specifically 1,4-dibromo-2-nonene and 1,2-dibromo-3-nonene. pressbooks.pub

Table 3: Bond Dissociation Energies (Illustrative)

| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication |

| Primary Alkyl C-H | ~98 | Stronger, less likely to break |

| Vinylic C-H | ~111 | Strongest, least reactive in radical abstraction |

| Allylic C-H | ~88 | Weakest, most reactive site for radical H-abstraction libretexts.org |

Table 4: Potential Products of Radical Bromination of this compound

| Reactant | Reagents | Intermediate | Potential Products |

| This compound | NBS, hν | Resonance-stabilized allylic radical | (E/Z)-1,4-Dibromo-2-nonene, (E/Z)-1,2-Dibromo-3-nonene |

Spectroscopic and Advanced Structural Elucidation of 2e 1 Bromo 2 Nonene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

NMR spectroscopy is a cornerstone in the structural analysis of (2E)-1-bromo-2-nonene, offering detailed insights into the carbon-hydrogen framework and the E-stereochemistry of the double bond.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of each proton. The chemical shifts (δ) and coupling constants (J) are indicative of the proton's location relative to the bromine atom and the double bond.

The protons on the carbon adjacent to the bromine (C1) typically appear as a doublet. The olefinic protons (H2 and H3) exhibit characteristic chemical shifts and a large coupling constant, which is a key indicator of the trans or (E) configuration of the double bond. The signals for the remaining methylene (B1212753) and methyl protons of the hexyl chain appear in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~3.9-4.1 | d | ~7.0 |

| H2 | ~5.6-5.8 | dt | ~15.0, 7.0 |

| H3 | ~5.8-6.0 | dt | ~15.0, 7.0 |

| H4 | ~2.0-2.2 | m | - |

| H5-H8 | ~1.2-1.5 | m | - |

| H9 | ~0.8-1.0 | t | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a generalized representation based on typical values for similar structures.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon attached to the bromine (C1) is observed in the alkyl halide region. The olefinic carbons (C2 and C3) appear in the characteristic downfield region for sp² hybridized carbons. The remaining aliphatic carbons of the hexyl chain are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~33-35 |

| C2 | ~128-130 |

| C3 | ~138-140 |

| C4 | ~32-34 |

| C5 | ~28-30 |

| C6 | ~31-33 |

| C7 | ~22-24 |

| C8 | ~22-24 |

| C9 | ~13-15 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, COSY correlations would be observed between H1 and H2, H2 and H3, H3 and H4, and successively along the hexyl chain, confirming the proton-proton connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the signal for C1 would correlate with the signal for H1, C2 with H2, and so on.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the C-Br bond and the C=C double bond.

A key feature in the IR spectrum is the absorption corresponding to the C=C stretching vibration of the trans-disubstituted alkene, which typically appears around 1665-1675 cm⁻¹. Another significant absorption is the strong band for the C-Br stretching vibration, which is usually found in the fingerprint region between 500 and 600 cm⁻¹. The spectrum also shows characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch (alkene) | 3000-3100 | Medium |

| C-H Stretch (alkane) | 2850-2960 | Strong |

| C=C Stretch (trans-alkene) | 1665-1675 | Medium |

| C-H Bend (alkane) | 1375-1470 | Medium |

| =C-H Bend (trans-alkene) | 960-970 | Strong |

| C-Br Stretch | 500-600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak ([M]⁺) in the mass spectrum will show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern can also be predicted. Common fragmentation pathways for haloalkanes include the loss of the halogen atom as a radical, leading to a carbocation, and the loss of HBr. For this compound, the cleavage of the C-Br bond would result in a nonenyl cation. Fragmentation along the alkyl chain is also expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 204/206 | Molecular ion peaks ([M]⁺ and [M+2]⁺) |

| 125 | Loss of Br radical from the molecular ion |

| Various smaller fragments | Fragmentation of the nonenyl and hexyl chains |

Note: The relative intensities of the fragment ions depend on the ionization method and energy.

X-ray Crystallography of Co-crystals or Derivatives (if applicable)

While X-ray crystallography provides the most definitive three-dimensional structure of a molecule, it requires a well-ordered single crystal. As this compound is a liquid at room temperature, obtaining a single crystal of the pure compound is not feasible.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC, HPLC)

The assessment of purity and the separation of isomers of this compound are critical for its characterization and use in further chemical applications. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for these purposes. These methods allow for the effective separation of the target compound from starting materials, byproducts, and its geometric isomer, (2Z)-1-bromo-2-nonene.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. etamu.edu The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification and is influenced by factors such as boiling point, molecular weight, and polarity. etamu.edushimadzu.com

For the purity assessment of this compound, a non-polar or medium-polarity capillary column is typically employed. The elution order in GC is generally governed by the boiling points of the components, with more volatile compounds having shorter retention times. chegg.com Given that the boiling point of the (E)-isomer is often slightly different from the (Z)-isomer, a high-resolution capillary column can often resolve these geometric isomers.

A common detector for the analysis of halogenated compounds is the mass spectrometer (MS), in a technique known as GC-MS. GC-MS provides not only retention time data but also mass spectra, which offer structural information, aiding in the unequivocal identification of the compound and any impurities. nih.gov The mass spectrum of this compound would be expected to show characteristic isotopic patterns for bromine (79Br and 81Br).

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp. | 280 °C |

This table presents a typical set of starting parameters. Actual conditions may need to be optimized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment and isomer separation of this compound. HPLC is particularly useful for less volatile compounds or for achieving separations based on subtle differences in polarity and structure. americanpharmaceuticalreview.com The separation occurs as the sample is pumped through a column packed with a stationary phase by a liquid mobile phase at high pressure.

For the separation of the (2E) and (2Z) isomers of 1-bromo-2-nonene, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The separation is based on the differential hydrophobic interactions of the isomers with the stationary phase. Due to the different spatial arrangement of the atoms, the (E) and (Z) isomers can exhibit slight differences in polarity and shape, leading to different retention times.

In some cases, normal-phase HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures), can also be effective. Furthermore, for the separation of potential enantiomers, if a chiral center is present, chiral HPLC is the method of choice. csfarmacie.czrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czmdpi.com

Table 2: Illustrative HPLC Conditions for Isomer Separation of 1-Bromo-2-nonene

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This table provides a representative method. The mobile phase composition and other parameters may require optimization for baseline separation of isomers.

Computational and Theoretical Investigations of 2e 1 Bromo 2 Nonene

Quantum Chemical Calculations for Conformational Analysis

No specific studies employing quantum chemical calculations for the conformational analysis of (2E)-1-bromo-2-nonene were found. Such calculations would typically involve identifying the most stable three-dimensional arrangements of the molecule by calculating the relative energies of different rotational isomers (conformers).

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

There are no available DFT studies that map out the reaction pathways and transition states for reactions involving this compound. This type of investigation would provide insights into the mechanisms of reactions where this compound acts as a reactant, detailing the energy barriers and intermediate structures.

Molecular Dynamics Simulations for Reactivity Predictions

No molecular dynamics simulations have been published that predict the reactivity of this compound. These simulations would model the movement of atoms over time to understand how the molecule behaves and reacts under specific conditions.

Modeling of Intermolecular Interactions in Condensed Phases

There is no information available on the modeling of intermolecular interactions of this compound in condensed phases (liquids or solids). Such models would help in understanding its physical properties like boiling point and solubility by examining the forces between molecules.

Due to the absence of specific research on this compound, no data tables with computational findings can be provided.

Applications of 2e 1 Bromo 2 Nonene in Diversified Organic Synthesis

Building Block for Hydrocarbon Chain Elaboration

(2E)-1-bromo-2-nonene serves as an effective substrate for the extension of hydrocarbon chains. The presence of the bromine atom facilitates its use in various coupling reactions, allowing for the introduction of the nine-carbon nonenyl group into larger molecular frameworks. This is particularly useful in the synthesis of long-chain aliphatic compounds. acs.org For instance, Grignard reagents can be formed from this compound, which can then react with other electrophiles to create longer carbon chains. google.com This strategy is fundamental in the synthesis of complex natural products and other organic molecules where precise control over the carbon skeleton is crucial.

Precursor to Alcohols and Ethers (e.g., trans-2-Nonen-1-ol)

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is harnessed to synthesize a variety of alcohols and ethers. A prominent example is the conversion of this compound to trans-2-nonen-1-ol. nih.gov This transformation can be achieved through hydrolysis or by reaction with a hydroxide (B78521) source. trans-2-Nonen-1-ol is itself a valuable compound, recognized as a flavoring agent and a component of some pheromones. nih.gov

| Reactant | Product | Reaction Type |

| This compound | trans-2-Nonen-1-ol | Nucleophilic Substitution (Hydrolysis) |

| This compound | Alkyl 2-nonenyl ethers | Nucleophilic Substitution (Williamson Ether Synthesis) |

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Triazoles)

This compound plays a significant role as an intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Indoles: The synthesis of certain indole (B1671886) alkaloids can involve the use of bromo-alkene derivatives in coupling reactions. rsc.orgmdpi.comjst.go.jp While direct use of this compound in major named indole syntheses is not extensively documented, its structural motif is relevant. For example, in some synthetic routes, similar bromo-alkenes are coupled with indole precursors to build up the complex frameworks of these alkaloids.

Triazoles: The synthesis of triazoles often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. organic-chemistry.orgnih.govbohrium.comfrontiersin.org While this compound does not directly participate in this reaction as an alkyne or azide (B81097), it can be a precursor to molecules that do. For instance, the double bond could be transformed into an alkyne, or the bromine could be substituted with an azide group, thereby enabling its incorporation into a triazole ring system.

| Heterocycle | Synthetic Relevance of Bromo-alkenes |

| Indoles | Building block for constructing side chains and fused ring systems in complex indole alkaloids. rsc.orgmdpi.com |

| Triazoles | Precursor to be modified into an alkyne or azide for participation in cycloaddition reactions. organic-chemistry.orgnih.gov |

Role in β-Lactone Synthesis

The synthesis of β-lactones can be achieved through various methods, including the halolactonization of unsaturated carboxylic acids. mdpi.com In this context, a molecule derived from this compound could be a precursor. For example, if the terminal methyl group of this compound were oxidized to a carboxylic acid, the resulting unsaturated acid could potentially undergo an intramolecular cyclization to form a bromo-substituted β-lactone. The stereochemistry of the double bond in the (2E) configuration would influence the stereochemical outcome of the lactonization.

Contribution to Spirocyclic Compound Construction

Spirocyclic compounds, which contain two rings connected by a single atom, are found in numerous natural products and are of significant interest in medicinal chemistry. beilstein-journals.orgucl.ac.uknih.govmdpi.comed.ac.uk The synthesis of these complex three-dimensional structures can sometimes involve intermediates derived from bromo-alkenes like this compound. For instance, the nonenyl chain can be tethered to another cyclic system and then induced to cyclize, forming a spiro-junction. The double bond offers a handle for various cyclization strategies, including those mediated by transition metals or radical reactions.

Utility in the Preparation of Specialized Organic Materials

The reactivity of this compound also lends itself to the synthesis of specialized organic materials. The ability to introduce a nine-carbon chain with a reactive handle (the double bond) can be exploited in polymerization reactions. For example, it could be incorporated into polymers to modify their properties, such as increasing hydrophobicity or providing a site for further functionalization. While specific examples of its use in large-scale material production are not widespread, its potential as a monomer or a chain-transfer agent in controlled polymerization processes is an area of academic interest.

Future Research Trajectories and Methodological Advancements

Development of Novel Stereoselective Catalytic Synthesis Routes

The precise control of stereochemistry is paramount in modern organic synthesis. For (2E)-1-bromo-2-nonene, achieving high E-selectivity is crucial. While traditional methods may provide the desired isomer, future research will focus on catalytic routes that offer higher selectivity, milder reaction conditions, and broader substrate scope.

Transition-metal catalysis represents a promising frontier. Catalytic systems based on palladium, nickel, or rhodium could be developed for the stereoselective hydrobromination or allylic bromination of appropriate nonene precursors. For instance, research into palladium-catalyzed cross-coupling reactions has demonstrated high efficiency and functional-group compatibility, principles that could be adapted for selective bromination. acs.org The development of novel ligands is central to this effort, as the ligand sphere around the metal center directly influences the stereochemical outcome of the reaction.

Organocatalysis offers a metal-free alternative for stereoselective transformations. nih.gov Chiral Brønsted acids or Lewis bases could be designed to catalyze the addition of a bromine source to a suitable alkyne or allene (B1206475) precursor, thereby controlling the geometry of the resulting double bond. Computational studies can aid in designing these catalysts by modeling the transition states and identifying key non-covalent interactions that govern stereoselectivity. nih.gov Research into catalysts like strongly acidic and confined imidodiphosphorimidates (IDPis), which have proven effective in controlling stereo- and regioselectivity in other contexts, could be extended to the synthesis of E-alkenyl bromides. nih.gov

A key challenge is the development of catalysts that can effectively differentiate between the possible stereoisomeric products. Future work would involve screening libraries of catalysts and ligands, optimizing reaction conditions, and exploring novel substrate designs to favor the formation of the (2E)-isomer.

Table 1: Potential Catalytic Strategies for Stereoselective Synthesis

| Catalytic Approach | Potential Catalyst System | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | Palladium, Nickel, or Rhodium complexes with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | Ligand design to control E/Z selectivity; Optimization of reaction conditions (temperature, solvent, additives). |

| Organocatalysis | Chiral Brønsted acids or confined imidodiphosphorimidate (IDPi) catalysts. | Design of catalysts that create a chiral environment to direct the stereochemical outcome; Exploration of metal-free reaction pathways. |

| Photoredox Catalysis | Ruthenium or Iridium-based photocatalysts with a suitable bromine source. | Investigation of radical-mediated pathways for stereoselective bromine incorporation under mild, light-driven conditions. |

Exploration of Sustainable and Green Chemistry Approaches to Bromine Incorporation

Traditional bromination methods often rely on molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and hazardous to handle. nih.govnih.gov Green chemistry principles compel a shift towards safer and more environmentally benign alternatives for synthesizing this compound.

A primary focus of future research will be the implementation of methods that generate the brominating agent in situ. This approach avoids the storage and handling of bulk bromine, significantly enhancing process safety. researchoutreach.org One established sustainable protocol involves the oxidation of a stable bromide salt, such as hydrogen bromide (HBr) or potassium bromide (KBr), using a less hazardous oxidant like sodium hypochlorite (B82951) (NaOCl). nih.govnih.gov This generates bromine only as needed within the reaction vessel, minimizing risk.

The application of flow chemistry presents another significant advancement for sustainable synthesis. researchoutreach.org Performing brominations in continuous flow reactors offers superior control over reaction parameters (temperature, mixing, reaction time), which can lead to higher yields and selectivities. nih.gov More importantly, the small reactor volume inherently minimizes the quantity of hazardous materials present at any given time, drastically reducing the risk associated with runaway reactions. nih.gov Researchers have successfully demonstrated that combining in situ bromine generation with a flow process creates a safe, straightforward, and sustainable protocol for the bromination of various substrates, a methodology directly applicable to the synthesis of this compound. nih.govnih.gov

Further green chemistry considerations include the replacement of hazardous organic solvents with greener alternatives, such as bio-based solvents or even water where feasible. The overarching goal is to redesign the synthesis based on the principles of waste prevention and atom economy, ensuring that a maximal proportion of the starting materials is incorporated into the final product.

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanism is critical for optimizing the synthesis of this compound, particularly for improving its regioselectivity and stereoselectivity. While proposed mechanisms often rely on the analysis of final products, future research will increasingly employ advanced in situ spectroscopic techniques to directly observe and characterize reactive intermediates and transition states.

Techniques such as rapid-injection Nuclear Magnetic Resonance (NMR), stopped-flow Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy can provide real-time kinetic and structural data as a reaction proceeds. These methods would allow for the direct detection of key intermediates, such as bromonium ions, carbocations, or radical species, that may be involved in the bromine incorporation step. chemrxiv.org For example, mechanistic studies on the hydrochlorination of alkenes have utilized kinetic analyses to propose stepwise mechanisms, a strategy that could be powerfully augmented with direct spectroscopic observation. researchgate.net

Deuterium-labeling experiments can be coupled with these spectroscopic methods to trace the pathways of specific atoms throughout the reaction. researchgate.net By observing kinetic isotope effects, researchers can gain insight into rate-determining steps and the nature of bond-breaking and bond-forming events. This information is invaluable for rationally designing catalysts and reaction conditions that favor a specific mechanistic pathway leading to the desired (2E)-isomer. For instance, understanding whether the reaction proceeds via a concerted or stepwise mechanism can guide the choice of solvent or catalyst to stabilize or destabilize key intermediates, thereby steering the reaction towards the desired stereochemical outcome.

Integration of Machine Learning for Reactivity and Selectivity Prediction

The optimization of chemical reactions is often a time-consuming process involving extensive experimentation. Machine learning (ML) is emerging as a powerful tool to accelerate this process by predicting reaction outcomes, such as yield and selectivity, before experiments are conducted. chemrxiv.orgnih.gov

For the synthesis of this compound, ML models can be developed to predict how variations in substrates, catalysts, and reaction conditions will affect the E/Z selectivity and the regioselectivity of bromine incorporation. These models are trained on large datasets of known reactions. chemrxiv.org By using physics-based electronic and structure-based steric descriptors, these models can learn the complex relationships between molecular features and reaction outcomes. chemrxiv.orgrsc.org

Platforms like Reaxtica have demonstrated the ability to outperform previous methods in predicting regioselectivity, site-selectivity, and enantioselectivity for various reaction types. chemrxiv.org A similar approach could be applied to allylic bromination. An ML model could be trained on a dataset of bromination reactions of various alkenes with different catalysts. The trained model could then predict the optimal catalyst and conditions for maximizing the yield of this compound from a given precursor. This predictive power allows chemists to focus their experimental efforts on the most promising candidates, saving time and resources. nih.govacs.org

Furthermore, the analysis of which descriptors are most important for the model's predictions can provide new insights into the reaction mechanism. chemrxiv.org This synergy between computational prediction and experimental validation represents a modern approach to reaction development, enabling a more rapid and efficient discovery of novel, highly selective synthetic routes.

Table 2: Application of Machine Learning in Synthesis Prediction

| ML Application Area | Input Data | Predicted Outcome | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Catalyst Selection | Catalyst structure, substrate structure, solvent, temperature. | Reaction yield, E/Z ratio. | Rapid identification of optimal transition-metal or organocatalysts for high stereoselectivity. |

| Condition Optimization | Reactant concentrations, temperature, pressure, reaction time. | Product distribution, impurity profile. | Fine-tuning of reaction conditions to maximize yield and minimize byproduct formation. |

| Substrate Scope Prediction | Structure of various alkene/alkyne precursors. | Reactivity, selectivity. | Evaluating the feasibility of synthesizing analogues of this compound with different alkyl chains or functional groups. |

| Mechanistic Insight | Quantum mechanical descriptors, steric parameters. | Correlation of molecular features with reactivity. | Uncovering key electronic or steric factors that govern the stereochemical outcome of the bromination. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-1-bromo-2-nonene with high stereochemical purity?

- Methodological Answer : The synthesis of this compound can be achieved via allylic bromination of 2-nonene using N-bromosuccinimide (NBS) under radical initiation. To ensure stereochemical purity, reaction conditions such as solvent polarity (e.g., CCl₄ vs. THF) and temperature (0–25°C) must be rigorously controlled. Chromatographic purification (silica gel, hexane/ethyl acetate) is critical to isolate the E-isomer. The geometry can be confirmed via -NMR coupling constants (J = 12–16 Hz for trans-alkenes) and GC-MS retention time comparisons with authentic standards .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under light, temperature, and humidity. For example:

- Light Sensitivity : Store in amber vials under argon; monitor via UV-Vis spectroscopy for bromine loss (λmax ~ 210 nm).

- Thermal Stability : Conduct accelerated aging at 40°C, 60°C, and 80°C, analyzing aliquots by HPLC to track decomposition products (e.g., 2-nonene or hydrobromic acid).

- Humidity : Use Karl Fischer titration to correlate moisture content with hydrolysis rates. Data should be modeled using Arrhenius equations to predict shelf life .

Advanced Research Questions

Q. How does the E/Z geometry of 1-bromo-2-nonene influence its reactivity in cross-coupling reactions?

- Methodological Answer : The stereochemistry of the alkene significantly impacts regioselectivity in reactions like Suzuki-Miyaura couplings. For example:

- E-isomer : Favors transmetallation with Pd(0) catalysts, leading to β-substituted products due to reduced steric hindrance.

- Z-isomer : May undergo competing β-hydride elimination, producing side products.

Experimental validation involves using chiral ligands (e.g., BINAP) and analyzing reaction outcomes via -NMR and X-ray crystallography. Computational studies (DFT) can further elucidate transition-state energetics .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric allylic alkylation?

- Methodological Answer : Discrepancies often arise from catalyst-substrate mismatches or unaccounted solvent effects. To address this:

- Systematic Screening : Test a range of chiral ligands (e.g., PHOX, Josiphos) with varying electronic profiles.

- Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates.

- Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to isolate variables (e.g., solvent dielectric constant, counterion effects). Reproducibility protocols should include strict exclusion of moisture/oxygen .

Q. How can computational modeling predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability). Experimental validation via enzyme inhibition assays (IC₅₀) and cytotoxicity screening (MTT assay) is essential .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing contradictory results in catalytic bromoallylation studies?

- Methodological Answer :

- Bayesian Inference : Quantify uncertainty in yield data, especially for low-turnover reactions.

- Error Propagation : Use tools like R or Python’s SciPy to account for measurement errors in GC-MS/HPLC data.

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points in replicate experiments.

Transparent reporting of raw data (e.g., via Figshare) and adherence to FAIR principles enhance reproducibility .

Stereochemical and Mechanistic Considerations

Q. How does the choice of solvent affect the stereoselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, favoring SN2 mechanisms and retention of configuration. Nonpolar solvents (e.g., toluene) may promote SN1 pathways, leading to racemization. Solvent effects can be quantified using Kamlet-Taft parameters and correlated with enantiomeric excess (ee) measured via chiral HPLC .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.